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Compound of Interest

Compound Name: 3,4-Dimethoxy-2-nitrobenzonitrile

CAS No.: 1175636-14-2

Cat. No.: B1497856

Get Quote

Focus: Synthesis, Reactivity, and Pharmaceutical Application (EGFR Inhibitors)

Executive Summary
In the high-stakes field of kinase inhibitor development—specifically for Epidermal Growth

Factor Receptor (EGFR) antagonists like Gefitinib (Iressa) and Erlotinib (Tarceva)—the precise

substitution pattern of the quinazoline core is non-negotiable.

This guide contrasts two positional isomers that are often confused due to nomenclature shifts

but possess vastly different chemical behaviors:

4,5-Dimethoxy-2-nitrobenzonitrile (The "Target"): The essential precursor for Gefitinib.[1] Its

planar structure and specific electronic profile allow it to mimic the adenine ring of ATP in the

kinase binding pocket.

3,4-Dimethoxy-2-nitrobenzonitrile (The "Impurity/Scaffold"): A sterically congested isomer.

[1] Often formed as a byproduct during nitration or synthesized for specific orthogonal

assays. Its "crowded" nitro group (sandwiched between a nitrile and a methoxy) drastically

alters its reactivity profile.
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Chemical Identity & Structural Analysis[1][2][3][4][5]
[6][7]
The core difference lies in the position of the methoxy groups relative to the nitro and nitrile

functionalities. This "ortho-effect" in the 3,4-isomer creates significant steric strain compared to

the relatively unencumbered 4,5-isomer.[1]

Feature
4,5-Dimethoxy-2-

nitrobenzonitrile

3,4-Dimethoxy-2-

nitrobenzonitrile

Role
Primary API Intermediate

(Gefitinib)

Impurity / Specialized Building

Block

CAS Number 102714-71-6 (Verified) 1175636-14-2 (Rare)

Common Name 6-Nitroveratronitrile (Historical)
2-Nitroveratronitrile

(Ambiguous)

Structure
Nitro (C2) is adjacent to H

(C3).[1]

Nitro (C2) is adjacent to OMe

(C3).

Sterics
Planar: Nitro group can

conjugate with ring.

Twisted: Nitro group twisted

out of plane by C3-OMe.

Reactivity

High

susceptibility at C-F

(downstream).

Labile Nitro group; potential for

"ipso" displacement.

Melting Point ~165–170 °C

~110–115 °C

(Estimated/Lower due to

packing)

Synthetic Pathways & Regioselectivity
The synthesis of these isomers is governed by the directing effects of the methoxy groups on

the 3,4-dimethoxybenzonitrile (Veratronitrile) precursor.

The Regioselectivity Logic
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Precursor: 3,4-Dimethoxybenzonitrile.

Directing Groups:

-CN (Position 1): Strong electron-withdrawing group (Meta-director).[1] Deactivates

positions 2 and 6.

-OMe (Position 3): Strong electron-donating group (Ortho/Para-director).[1] Activates

positions 2 (Ortho) and 6 (Para).

-OMe (Position 4): Strong electron-donating group (Ortho/Para-director).[1] Activates

positions 3 (blocked) and 5 (Ortho).

The Dominant Pathway (4,5-Isomer): The C6 position (which becomes C2 in the product

numbering) is Para to the C3-methoxy and Meta to the nitrile. This is the most electronically

activated and sterically accessible site.

Result: Nitration at C6 yields 4,5-dimethoxy-2-nitrobenzonitrile.[1]

The Minor Pathway (3,4-Isomer): The C2 position is Ortho to the C3-methoxy. While

electronically activated, it is sterically crushed between the Nitrile (C1) and the Methoxy (C3).

Result: Nitration at C2 yields 3,4-dimethoxy-2-nitrobenzonitrile (typically <5% in standard

nitration).[1]

Visualization: Synthesis Decision Tree
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Figure 1: Regioselectivity in the nitration of veratronitrile. The 4,5-isomer is favored

electronically and sterically.[1]

Pharmaceutical Application: The Gefitinib Protocol
The 4,5-dimethoxy-2-nitrobenzonitrile isomer is the industry standard starting material for

Gefitinib.[1] The 3,4-isomer must be strictly controlled, as its cyclization leads to a "kinked"

quinazoline that cannot fit the EGFR ATP-binding pocket.

Validated Protocol: Synthesis of 4,5-Dimethoxy-2-
nitrobenzonitrile
Reference: Adapted from Venkatraman et al. (2006) and Patent WO2004024703.[1]

Reagents:

3,4-Dimethoxybenzonitrile (Veratronitrile): 1.0 eq[1]

Nitric Acid (70%): 3.0 eq

Acetic Acid (Glacial): Solvent (5 vol)

Water (Ice cold): Quenching

Step-by-Step Methodology:

Dissolution: Charge 3,4-dimethoxybenzonitrile into a reactor containing Glacial Acetic Acid.

Cool to 10–15°C.

Nitration: Add 70% Nitric Acid dropwise over 1 hour. Crucial: Maintain internal temperature

below 35°C.

Why? Higher temperatures increase the kinetic energy enough to overcome the steric

barrier at C2, increasing the formation of the unwanted 3,4-isomer.

Reaction: Stir at 35°C for 3 hours. Monitor via HPLC (Target retention time ~1.2 relative to

SM).
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Quenching: Pour the reaction mass slowly into crushed ice (10 vol) with vigorous stirring.

The product will precipitate as a yellow solid.[2]

Purification (Isomer Rejection):

Filter the crude solid.[3][4]

Recrystallization: Dissolve in minimum hot Methanol or Ethanol. Cool slowly to 0°C.

Mechanism:[5][6][7] The planar 4,5-isomer packs efficiently into a crystal lattice. The

twisted 3,4-isomer remains in the mother liquor due to poor packing efficiency.

Yield: Expect 85–94% yield of >99% pure 4,5-dimethoxy-2-nitrobenzonitrile.

Analytical Differentiation
To ensure the absence of the 3,4-isomer in your drug substance, use the following diagnostic

signals.

1H NMR Spectroscopy[1][2][3][8][9][11][12]
4,5-Isomer (Target):

Protons at C3 and C6 are singlets (para to each other, no coupling).

~7.73 ppm (H3) and ~7.91 ppm (H6).

3,4-Isomer (Impurity):

Protons at C5 and C6 are doublets (ortho coupling,

Hz).

This "AB system" is the definitive fingerprint of the 3,4-isomer (or 5,6-substitution pattern).

HPLC Separation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.stmarys-ca.edu/sites/default/files/2023-03/Diemozsummerreport.pdf
https://www.mdpi.com/2073-4352/15/8/673
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id133732.html
https://www.eichrom.com/wp-content/uploads/2018/02/ScienceofRadiochemicalSeparations.pdf
https://patents.google.com/patent/US10717700B2/en
https://patents.google.com/patent/CN110668972A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elution Order:

3,4-Isomer: Elutes earlier (More polar due to twisted nitro group exposing the dipole).

4,5-Isomer: Elutes later (More planar, better interaction with C18 chains).

Reactivity Profile: Why the Isomer Matters
Reduction & Cyclization
The conversion of the nitro group to an amine (using Fe/HCl or

) is the next step toward the quinazoline core.

4,5-Isomer: Reduces cleanly. The resulting amine is nucleophilic and cyclizes with

formamidine to form 6,7-dimethoxyquinazolin-4(3H)-one.[1]

3,4-Isomer: Reduction is sluggish due to steric hindrance from the adjacent C3-methoxy

group.[1] If cyclized, it forms 7,8-dimethoxyquinazolin-4(3H)-one.[1]

Impact: The 7,8-dimethoxy pattern clashes with the "gatekeeper" residue (Thr790) in the

EGFR kinase pocket, rendering the drug inactive.

Nucleophilic Aromatic Substitution ( )
4,5-Isomer: The nitro group activates the ring, but the methoxy groups are stable.

3,4-Isomer: The nitro group at C2 is twisted. Under harsh basic conditions, the sterically

crowded C3-methoxy group can be ejected (demethylation) or the nitro group itself can be

displaced (denitration), leading to complex impurity profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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